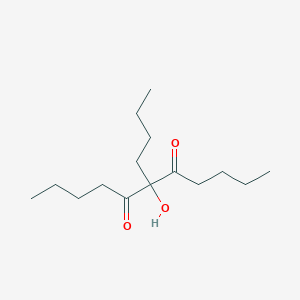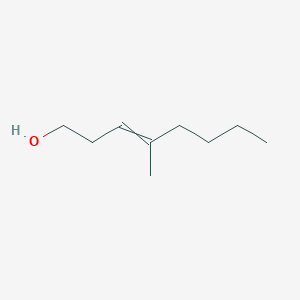
4-Methyloct-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyloct-3-en-1-ol is an organic compound with the molecular formula C9H18O It is an unsaturated alcohol, characterized by the presence of a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyloct-3-en-1-ol can be synthesized through several methods. One common approach involves the isomerization of 4-methylpent-3-en-1-ol derivatives. This process typically requires the presence of a catalyst, such as a ruthenium complex, and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the reduction of corresponding carboxylic derivatives or the use of boron chemistry. These methods, while effective, can be complex and may require multiple steps to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyloct-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 4-methyloct-3-en-1-one.
Reduction: Formation of 4-methyloctan-1-ol.
Substitution: Formation of 4-methyloct-3-en-1-chloride.
Applications De Recherche Scientifique
4-Methyloct-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor
Mécanisme D'action
The mechanism of action of 4-Methyloct-3-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The double bond in the compound allows for potential interactions with enzymes that recognize unsaturated substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylpent-3-en-1-ol
- 4-Methylhex-3-en-1-ol
- 4-Methylhept-3-en-1-ol
Uniqueness
4-Methyloct-3-en-1-ol is unique due to its longer carbon chain compared to similar compounds. This structural difference can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions .
Propriétés
Numéro CAS |
119529-01-0 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
4-methyloct-3-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-4-6-9(2)7-5-8-10/h7,10H,3-6,8H2,1-2H3 |
Clé InChI |
ALBGDUNSWUFLEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


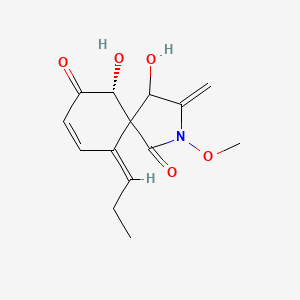
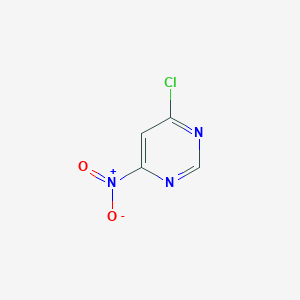
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)


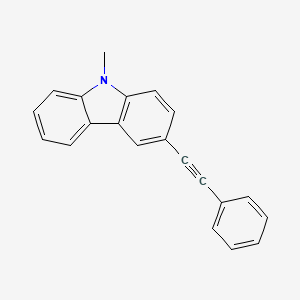
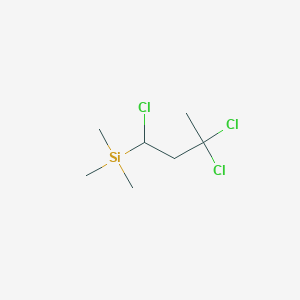


![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)

![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
